molecular formula C5H8F3N B3045660 1-(Trifluoromethyl)cyclobutan-1-amine CAS No. 1113053-52-3

1-(Trifluoromethyl)cyclobutan-1-amine

Cat. No. B3045660
CAS RN: 1113053-52-3
M. Wt: 139.12
InChI Key: UYHQDFQKVUGCAQ-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)cyclobutan-1-amine is a chemical compound with the molecular formula C5H8F3N . It is a versatile compound used in scientific research, particularly in the study of reactions and materials synthesis.


Synthesis Analysis

A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, which has been successfully extended to the configuration of perfluoroalkyl amines . This method has several advantages including good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials .


Molecular Structure Analysis

The molecular structure of 1-(Trifluoromethyl)cyclobutan-1-amine is represented by the InChI code: 1S/C5H8F3N.ClH/c6-5(7,8)4(9)2-1-3-4;/h1-3,9H2;1H . The average molecular weight is 175.58 Da .


Physical And Chemical Properties Analysis

1-(Trifluoromethyl)cyclobutan-1-amine is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Green Chemistry

1-(Trifluoromethyl)cyclobutan-1-amine could be used in nickel-catalyzed cross-coupling aminations via high-throughput mechanochemistry . This method is considered more environmentally friendly as it reduces waste production and enhances atom economy .

Industrial Production

The mechanochemistry methodology, which could involve 1-(Trifluoromethyl)cyclobutan-1-amine, demonstrates seamless scalability to a multigram scale without additional optimizations . This emphasizes its potential for streamlined, environmentally friendly, and large-scale industrial production .

Pharmaceutical Testing

1-(Trifluoromethyl)cyclobutan-1-amine is available for purchase for pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical research .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(trifluoromethyl)cyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N/c6-5(7,8)4(9)2-1-3-4/h1-3,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHQDFQKVUGCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679139
Record name 1-(Trifluoromethyl)cyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trifluoromethyl)cyclobutan-1-amine

CAS RN

1113053-52-3
Record name 1-(Trifluoromethyl)cyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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